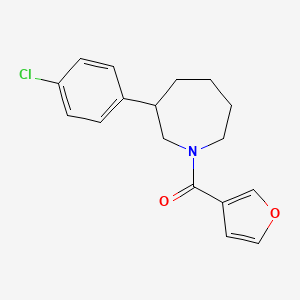

(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone

Description

(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone is a synthetic organic compound featuring a 7-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position and a furan-3-yl methanone moiety.

Properties

IUPAC Name |

[3-(4-chlorophenyl)azepan-1-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJEOYHPFKWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated benzene derivative.

Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a furan derivative and a suitable catalyst.

Industrial Production Methods: Industrial production of (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Heterocyclic Rings

Azepane vs. Piperidine Rings

- Analog: (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(furan-3-yl)methanone (Compound 8, ) uses a piperidine ring. Smaller rings like piperidine may confer higher rigidity, influencing metabolic stability and receptor selectivity .

Furan vs. Thienyl or Naphthofuran Substitutions

- Analog: (4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone () replaces the furan-3-yl group with a hydroxynaphthofuran moiety. This substitution enhances aromatic surface area, contributing to its COX-2 inhibitory activity (IC₅₀ = 12 nM) .

- Analog: 2-amino-4-methyl-5-(trideuteriomethyl)-3-thienyl]-(4-chlorophenyl)methanone () substitutes furan with thiophene. Thienyl groups, being sulfur-containing, may alter electronic properties and bioavailability compared to oxygen-containing furans .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Retention Behavior: lists retention times for (4-chlorophenyl)methanone derivatives. For example, (4-Chlorophenyl)(4-hydroxyphenyl)methanone has a relative retention time of 0.34%, suggesting higher polarity compared to ethyl ester derivatives (0.80%) . The furan-3-yl group in the target compound likely contributes to intermediate polarity.

- Crystal Structure: The monoclinic crystal system (P21/n) of (4-Chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone () reveals a planar aromatic system with unit cell dimensions (a = 11.6682 Å, b = 13.4448 Å) that influence packing efficiency and stability .

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | Molecular Formula | Heterocycle | Key Substituent | Biological Activity | Reference |

|---|---|---|---|---|---|

| (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone (Target) | C₁₇H₁₈ClNO₂ | Azepane | 4-Chlorophenyl, Furan-3-yl | Not reported | - |

| (4-Chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone | C₂₃H₁₅ClO₃ | Naphthofuran | 5-Hydroxy, Naphtho[1,2-b]furan | COX-2 inhibitor (IC₅₀ = 12 nM) | |

| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | C₁₇H₁₁Cl₂FNO | Pyrrole | 2-Chloro-6-fluorophenyl | Not reported | |

| Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | C₁₇H₁₅N₃O₃ | Oxadiazole | Phenyl-oxadiazole | Not reported |

Table 2: Physicochemical Properties

Key Findings and Implications

- Structural Flexibility : The azepane ring in the target compound may offer advantages in drug design by accommodating larger binding pockets compared to piperidine-based analogs .

- Activity Modulation : Substitutions like hydroxynaphthofuran () or oxadiazole () significantly alter biological activity, suggesting that the furan-3-yl group in the target compound could be optimized for specific targets .

- Synthetic Complexity: Domino reactions () and solid-phase syntheses () highlight the challenges in preparing azepane-containing derivatives, necessitating advanced methodologies .

Biological Activity

The compound (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its unique structural characteristics, which include an azepane ring, a chlorophenyl group, and a furan moiety. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Structural Characteristics

The structural composition of (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone is critical to understanding its potential biological interactions. The presence of the azepane ring contributes to its cyclic structure, while the furan and chlorophenyl groups introduce aromatic characteristics that may influence its pharmacological properties.

Currently, there is no well-defined mechanism of action for (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone as its biological activity has not been extensively researched. However, understanding the interactions of similar compounds with biological targets provides insights into potential mechanisms. For instance, many furan derivatives act on various receptors and enzymes, suggesting that this compound may also interact with key biological pathways.

Comparative Analysis

To better understand the potential of (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Chloroaniline | Chlorophenyl group | Antimicrobial | Simple structure |

| Furan Derivatives | Furan ring | Anticancer | Diverse applications |

| Azepane Derivatives | Azepane ring | Neuroactive | Various substitutions possible |

This table highlights the unique combination of structural features in (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone, which could enhance its binding properties and bioactivity compared to simpler analogs.

Case Studies and Research Findings

Despite limited direct studies on (3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone, research on related compounds provides valuable insights:

- Anticancer Activity : Studies on furan-containing compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroactive Properties : Research into azepane derivatives has shown potential for cognitive enhancement and neuroprotection, particularly through modulation of neurotransmitter systems.

Q & A

How can synthetic routes for (3-(4-chlorophenyl)azepan-1-yl)(furan-3-yl)methanone be designed, and what methodological considerations are critical for optimizing yield?

Answer:

The synthesis of this compound may involve multi-step reactions, such as Claisen-Schmidt condensations or Friedel-Crafts acylations. For example, a domino reaction sequence involving phenanthrenequinone and 4-chloroacetophenone can yield furan derivatives through Claisen-Schmidt condensations and nucleophilic additions, as observed in related compounds . Key considerations include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation or coupling reagents (e.g., PyBOP) for amide bond formation .

- Reaction monitoring : Use TLC or HPLC to track intermediates and minimize side products like dihydrofuranol derivatives .

- Purification : Column chromatography or crystallization (e.g., using ethanol/water mixtures) to isolate the target compound.

What advanced techniques are recommended for structural characterization of this compound, and how do they address crystallographic challenges?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration and intermolecular interactions. For example, monoclinic crystals (space group P2₁/n) with cell parameters a = 11.6682 Å, b = 13.4448 Å, and c = 17.071 Å were reported for structurally similar compounds .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) to confirm substituent positions. For furan-containing analogs, characteristic shifts at δ 7.55–7.72 ppm (aromatic protons) and δ 181 ppm (ketone carbon) are observed .

- Software tools : SHELX for refinement and WinGX/ORTEP for visualization and geometry analysis .

How should researchers handle discrepancies in crystallographic data or unexpected bond angles during structure refinement?

Answer:

- Validation checks : Use PLATON or CCDC tools to identify missed symmetry or twinning. For example, SHELXL refinement of high-resolution data can resolve anisotropic displacement ellipsoid mismatches .

- Dynamic disorder modeling : Apply restraints to flexible azepane rings or furan moieties if thermal parameters exceed expected ranges .

- Cross-validation : Compare results from independent software (e.g., Olex2 vs. SHELXTL) to confirm bond angles and torsional deviations .

What methodological strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a COX-2 inhibitor?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant COX-2 in vitro. For analogs, IC₅₀ values in the nanomolar range were achieved via competitive binding assays .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with COX-2’s hydrophobic pocket. Prioritize substituents (e.g., 4-chlorophenyl) that enhance binding affinity .

- In vivo models : Assess analgesic efficacy in rodent pain models (e.g., carrageenan-induced inflammation) with dose-response profiling .

How can computational methods like molecular dynamics (MD) simulations enhance the understanding of this compound’s physicochemical properties?

Answer:

- Solubility prediction : MD simulations in explicit solvents (e.g., water/DMSO) can estimate logP and solubility limits. For similar compounds, logP values range from 2.5–3.5 .

- Conformational analysis : Simulate azepane ring puckering and furan-ketone torsional angles to identify dominant conformers .

- ADME profiling : Use tools like SwissADME to predict bioavailability, metabolic stability, and blood-brain barrier penetration .

What experimental precautions are necessary when handling (3-(4-chlorophenyl)azepan-1-yl)(furan-3-yl)methanone, given its potential hazards?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood .

- Waste disposal : Collect organic waste in designated containers and coordinate with certified hazardous waste management services .

- Emergency protocols : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

How can researchers optimize reaction conditions to minimize byproducts like dihydrofuranol derivatives during synthesis?

Answer:

- Temperature control : Maintain reactions below 80°C to prevent over-oxidation of intermediates .

- Catalyst loading : Adjust Lewis acid (e.g., AlCl₃) stoichiometry to ≤1.2 equivalents to reduce polyacylation .

- Workup modifications : Quench reactions with ice-cold water to precipitate target compounds selectively .

What analytical techniques are most effective for quantifying trace impurities in bulk samples of this compound?

Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 95:5) and ESI+ detection for sensitivity to furan-related impurities .

- ¹H NMR with relaxation reagents : Add Cr(acac)₃ to reduce relaxation times, improving detection of low-concentration species .

- DSC/TGA : Monitor thermal degradation profiles to identify unstable byproducts .

How should researchers address challenges in crystallizing this compound for SC-XRD studies?

Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures for slow evaporation .

- Seeding : Introduce microcrystals of structurally similar compounds to induce nucleation .

- Temperature gradients : Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C .

What strategies are recommended for correlating structural modifications (e.g., halogen substitution) with biological activity?

Answer:

- SAR studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and compare COX-2 inhibition profiles .

- Electrostatic potential maps : Calculate Mulliken charges to assess how electron-withdrawing groups enhance target binding .

- Crystallographic overlay : Superimpose ligand-bound COX-2 structures to identify critical van der Waals contacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.